molecular formula C5H10N2 B8291641 1-Methyl-2-pyrrolidinimine CAS No. 7544-76-5

1-Methyl-2-pyrrolidinimine

Cat. No. B8291641
M. Wt: 98.15 g/mol
InChI Key: KGVDKNYFTLFECV-UHFFFAOYSA-N
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Patent
US03998958

Procedure details

A solution of 1-methyl-2-iminopyrrolidine in benzene is prepared from 10.73 g. (0.08 mole) of the hydrochloride salt in the usual manner. 2,6-Dimethoxyphenylisocyanate is prepared in 81% yield (crude) from 2,6dimethoxybenzoyl chloride by the method of K. Inukai and Y. Maki, Kogyo Kagaku Zasshi, 67, (5) 807-9 (1964). A benzene solution of 13.45 g. (0.075 mole) of the 2,6-dimethoxyphenylisocyanate is added to the benzene solution of 1-methyl-2-iminopyrrolidine and the reaction mixture is stirred for 1.5 hours at room temperature. A white precipitate, which forms, is filtered off and discarded. The filtrate is reduced to dryness reduced pressure to give a clear, viscous oil that crystallizes on cooling. Recrystallizations from ethyl acetate-ether and ethyl acetate gives 1-(1-methyl-2 -pyrrolidylidene)-3-(2,6-dimethoxyphenyl)urea as white crystals, m.p. = 114°-117° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloride salt
Quantity
0.08 mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.075 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=CC=C(OC)C=1C(Cl)=O.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33]>C1C=CC=CC=1>[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33].[CH3:23][O:22][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([O:15][CH3:14])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[N:33][C:25]([NH:24][C:17]1[C:16]([O:15][CH3:14])=[CH:21][CH:20]=[CH:19][C:18]=1[O:22][CH3:23])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Step Four
Name
hydrochloride salt
Quantity
0.08 mol
Type
reactant
Smiles
Step Five
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.075 mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
to give a clear, viscous oil that
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Recrystallizations from ethyl acetate-ether and ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1C(CCC1)=N
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)N=C=O
Name
Type
product
Smiles
CN1C(CCC1)=NC(=O)NC1=C(C=CC=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03998958

Procedure details

A solution of 1-methyl-2-iminopyrrolidine in benzene is prepared from 10.73 g. (0.08 mole) of the hydrochloride salt in the usual manner. 2,6-Dimethoxyphenylisocyanate is prepared in 81% yield (crude) from 2,6dimethoxybenzoyl chloride by the method of K. Inukai and Y. Maki, Kogyo Kagaku Zasshi, 67, (5) 807-9 (1964). A benzene solution of 13.45 g. (0.075 mole) of the 2,6-dimethoxyphenylisocyanate is added to the benzene solution of 1-methyl-2-iminopyrrolidine and the reaction mixture is stirred for 1.5 hours at room temperature. A white precipitate, which forms, is filtered off and discarded. The filtrate is reduced to dryness reduced pressure to give a clear, viscous oil that crystallizes on cooling. Recrystallizations from ethyl acetate-ether and ethyl acetate gives 1-(1-methyl-2 -pyrrolidylidene)-3-(2,6-dimethoxyphenyl)urea as white crystals, m.p. = 114°-117° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrochloride salt
Quantity
0.08 mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.075 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC1C=CC=C(OC)C=1C(Cl)=O.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33]>C1C=CC=CC=1>[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[NH:33].[CH3:23][O:22][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([O:15][CH3:14])[C:17]=1[N:24]=[C:25]=[O:26].[CH3:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=[N:33][C:25]([NH:24][C:17]1[C:16]([O:15][CH3:14])=[CH:21][CH:20]=[CH:19][C:18]=1[O:22][CH3:23])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Step Four
Name
hydrochloride salt
Quantity
0.08 mol
Type
reactant
Smiles
Step Five
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.075 mol
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
to give a clear, viscous oil that
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Recrystallizations from ethyl acetate-ether and ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1C(CCC1)=N
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)N=C=O
Name
Type
product
Smiles
CN1C(CCC1)=NC(=O)NC1=C(C=CC=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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